2-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
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Overview
Description
2-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that features a naphthothiazole core structure. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Scientific Research Applications
2-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of action
Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Benzamides, on the other hand, have been used in a variety of therapeutic areas, including oncology, psychiatry, and gastroenterology .
Mode of action
The mode of action of thiazoles and benzamides can vary greatly depending on their specific structures and the functional groups they contain. For instance, some thiazoles work by inhibiting various enzymes, while others may interact with different cellular targets . Similarly, benzamides can have diverse modes of action, such as inhibiting histone deacetylase in cancer cells or acting as dopamine receptor antagonists in the treatment of psychiatric disorders .
Biochemical pathways
The biochemical pathways affected by thiazoles and benzamides can be quite diverse, reflecting their wide range of biological activities. For example, thiazoles may affect pathways related to bacterial cell wall synthesis, inflammation, or cellular metabolism . Benzamides, depending on their specific structures, may affect pathways related to gene expression, neurotransmission, or gastric acid secretion .
Pharmacokinetics
The ADME properties of thiazoles and benzamides can vary greatly depending on their specific structures. Some may be well absorbed and extensively metabolized, while others may have poor bioavailability or be excreted largely unchanged .
Result of action
The molecular and cellular effects of thiazoles and benzamides can be quite diverse, reflecting their wide range of biological activities. These effects can include changes in gene expression, inhibition of enzyme activity, alteration of cellular signaling pathways, and more .
Action environment
The action, efficacy, and stability of thiazoles and benzamides can be influenced by a variety of environmental factors, including pH, temperature, the presence of other substances, and more .
Safety and Hazards
Future Directions
The study of benzothiazole derivatives is a vibrant field in medicinal chemistry, with potential applications in the development of new pharmaceuticals. Future research could explore the biological activity of this compound and its derivatives, possibly through the synthesis of a library of analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the formation of the naphthothiazole core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- 2-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide
- 2-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiobenzamide
Uniqueness
Compared to similar compounds, 2-methanesulfonyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide exhibits unique properties due to the presence of the benzamide group, which can enhance its biological activity and specificity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-26(23,24)16-9-5-4-8-14(16)18(22)21-19-20-17-13-7-3-2-6-12(13)10-11-15(17)25-19/h2-9H,10-11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDVDRVBQWHOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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